molecular formula C13H15ClIN3O B8372010 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol

4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol

Cat. No.: B8372010
M. Wt: 391.63 g/mol
InChI Key: OFOPDSRCIWQORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol: is a complex organic compound featuring a unique structure that includes an imidazo[1,5-a]pyrazine core

Preparation Methods

The synthesis of 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol typically involves multi-step organic reactions. The preparation begins with the formation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the chloro and iodo substituents. The final step involves the attachment of the cyclohexylmethanol group. Specific reaction conditions, such as the use of transition metal catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol undergoes various chemical reactions, including:

Scientific Research Applications

4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,5-a]pyrazine core is known to bind to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar compounds to 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol include:

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.

    Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazole ring, offering different chemical properties and applications.

    Imidazo[1,5-a]pyridines:

The uniqueness of this compound lies in its specific substituents and the cyclohexylmethanol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15ClIN3O

Molecular Weight

391.63 g/mol

IUPAC Name

[4-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol

InChI

InChI=1S/C13H15ClIN3O/c14-11-10-12(15)17-13(18(10)6-5-16-11)9-3-1-8(7-19)2-4-9/h5-6,8-9,19H,1-4,7H2

InChI Key

OFOPDSRCIWQORX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CO)C2=NC(=C3N2C=CN=C3Cl)I

Origin of Product

United States

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